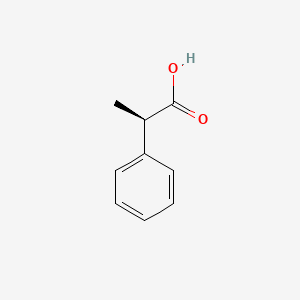

(R)-(-)-2-苯基丙酸

概述

描述

Synthesis Analysis

- Biocatalytic Cascade : An amino-group-transformation biocatalytic process efficiently synthesizes diverse phenylpropionic acids, including (R)-(-)-2-Phenylpropionic acid. This approach utilizes simple phenols, pyruvate, and ammonia, achieving high conversion rates and enantioselectivity through cofactor recycling, protein engineering, and transformation optimization (Wang et al., 2019).

- Microorganism-based Enantiomer-specific Amidohydrolyzing : Screening for microorganisms capable of amidohydrolyzing (R,S)-N-acetyl-3-amino-3-phenylpropionic acid in an enantiomer-specific manner has led to the production of (R)-3-Amino-3-phenylpropionic acid and (S)-3-Amino-3-phenylpropionic acid with high enantiomeric purity (Kawasaki et al., 2006).

Molecular Structure Analysis

- X-ray Powder Diffraction and DFT Study : The crystal structures of derivatives of phenylpropionic acid, including (R)-(-)-2-Phenylpropionic acid, were determined through X-ray powder diffraction, and their electronic structures were analyzed using Density Functional Theory (DFT). This analysis revealed stable molecular geometries and intermolecular hydrogen bond interactions (Das et al., 2011).

- Chiral Inversion Analysis : Research has shown that both enantiomers of 2-phenylpropionic acid, including (R)-(-)-2-Phenylpropionic acid, undergo chiral inversion, suggesting significant implications for the structural behavior of these molecules in biological contexts (Tanaka et al., 1992).

Chemical Reactions and Properties

- Amino-group-transformation : The amino-group-transformation process used for synthesizing phenylpropionic acids, including (R)-(-)-2-Phenylpropionic acid, involves various modules that facilitate the transformation of simple phenols into corresponding acids, showcasing the chemical reactivity and versatility of this compound (Wang et al., 2019).

Physical Properties Analysis

Chemical Properties Analysis

The chemical properties of (R)-(-)-2-Phenylpropionic acid are highlighted by its ability to undergo biocatalytic processes and chiral inversion, indicating its reactivity and potential for use in diverse chemical syntheses (Wang et al., 2019); (Tanaka et al., 1992).

科学研究应用

代谢手性倒置

对包括2-苯基丙酸在内的2-芳基丙酸的代谢手性倒置已在各种动物中进行了研究。Fournel和Caldwell(1986)观察到手性倒置发生在大鼠和兔子中,但不发生在小鼠中。这个过程涉及从R-(-)形式转化为S-(+)形式,并且随着剂量和给药方法的不同而变化。在特定剂量下,倒置的程度更大,并且尿液中酸的对映体组成保持一致,无论给药途径(Fournel & Caldwell, 1986)。

立体选择性药代动力学

Ikuta,Kawase和Iwaki(2017)研究了2-芳基丙酸(2-APA)类药物的立体选择性药代动力学,如布洛芬,这些药物经历了从不活性的R-对映体到活性的S-对映体的手性倒置。这项研究侧重于炎症对大鼠体内2-APA的药代动力学和手性倒置的影响,揭示了炎症条件下药物总清除率的显著变化(Ikuta, Kawase, & Iwaki, 2017)。

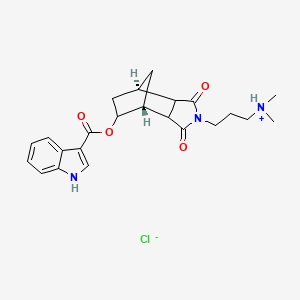

制药合成中的催化转化

将肉桂醛转化为3-苯基丙酸,这是抗艾滋病药物如吲哚那韦的中间体,已经使用钌催化剂实现。Vries,Roelfes和Green(1998)详细介绍了这个过程,突出了2-苯基丙酸衍生物在合成关键药物化合物中的应用(Vries, Roelfes, & Green, 1998)。

用于生产的生物催化级联

Wang,Song,Wu,Liu,Chen和Liu(2019)提出了一种创新的氨基转化生物催化过程,用于合成各种苯基丙酸。这个过程利用简单的酚类,丙酮酸盐和氨,提供了一种多功能且高效的生产各种苯基丙酸的方法,包括(R)-(-)-2-苯基丙酸的衍生物(Wang等,2019)。

对映选择性排泄

对2-苯基丙酸及其对映体的排泄进行了广泛研究,以了解这类药物的对映选择性行为。Meffin,Sallustio,Purdie和Jones(1987)使用2-苯基丙酸作为模型化合物研究非甾体抗炎药的排泄,为该化合物的药代动力学行为提供了见解(Meffin, Sallustio, Purdie, & Jones, 1987)。

作用机制

Target of Action

Similar compounds have been shown to interact with various enzymes and receptors in the body

Mode of Action

It is known that carboxylic acids, such as ®-(-)-2-phenylpropionic acid, can undergo a variety of reactions, including nucleophilic substitution reactions . In these reactions, the carboxylate group of the acid can capture a hydrogen ion, leading to various changes in the molecule .

Biochemical Pathways

Carboxylic acids are known to play a role in various metabolic processes . They can enter cellular respiration pathways, contribute to the synthesis of other molecules, and participate in acid-base reactions

Pharmacokinetics

It is known that the pharmacokinetics of a compound can significantly impact its bioavailability and therapeutic effects .

Result of Action

The actions of carboxylic acids can lead to various changes at the molecular and cellular levels, such as alterations in ph, reactions with other molecules, and participation in metabolic processes .

安全和危害

未来方向

属性

IUPAC Name |

(2R)-2-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2/c1-7(9(10)11)8-5-3-2-4-6-8/h2-7H,1H3,(H,10,11)/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPGCWEMNNLXISK-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30228437 | |

| Record name | Benzeneacetic acid, alpha-methyl-, (R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30228437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-(-)-2-Phenylpropionic acid | |

CAS RN |

7782-26-5 | |

| Record name | (-)-2-Phenylpropionic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7782-26-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (R)-Hydratropic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007782265 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzeneacetic acid, alpha-methyl-, (R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30228437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2R)-2-phenylpropanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-PHENYLPROPIONIC ACID, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3YF5O2136L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of (R)-(-)-2-Phenylpropionic acid?

A1: The molecular formula of (R)-(-)-2-Phenylpropionic acid is C9H10O2, and its molecular weight is 150.17 g/mol.

Q2: How can the enantiomers of 2-Phenylpropionic acid be differentiated analytically?

A2: Several methods can be employed for the enantioseparation of 2-Phenylpropionic acid:

- Enantioselective gas chromatography: Utilizes a chiral stationary phase like octakis-(2,6-di-O-tert-butyldimethylsilyl)-γ-cyclodextrin to separate the enantiomers based on differential interactions. []

- Chiral mobile phase additive in HPLC: Employs a chiral additive like hydroxypropyl-β-cyclodextrin (HP-β-CD) in the mobile phase to form diastereomeric complexes with the enantiomers, allowing for separation on a reversed-phase C18 column. []

- Two-dimensional thin-layer chromatography (TLC): Achieved by impregnating a silica gel layer with a chiral selector like L-arginine and developing with a suitable mobile phase. []

Q3: Does the gelation property of (R)-(-)-2-Phenylpropionic acid influence its chiral stability?

A3: Yes, (R)-(-)-2-Phenylpropionic acid, like some other profens, exhibits a tendency to gel in certain solvents. This gelation property significantly increases the solution's viscosity, affecting the diffusion rate of intermediate species during transenantiomerization. This phenomenon, driven by diffusion-driven instability, can lead to oscillatory changes in the enantiomeric ratio. [, , ] Storing the compound in a non-aqueous solvent like dichloromethane can suppress but not completely eliminate this oscillatory behavior. []

Q4: How does the acidity of the solution impact the oscillatory transenantiomerization of (R)-(-)-2-Phenylpropionic acid?

A4: The mechanism of oscillatory transenantiomerization in profens like (R)-(-)-2-Phenylpropionic acid likely involves keto-enol tautomerism. This process is favored in basic environments and hampered in acidic ones. Experiments show that an acidic environment stabilizes (R)-(-)-2-Phenylpropionic acid in its initial enantiomeric form, while a basic environment facilitates partial conversion to its (S)-(+)-enantiomer, supporting the role of keto-enol tautomerism. []

Q5: Does (R)-(-)-2-Phenylpropionic acid show stereoselective inhibition of monocarboxylate transporters?

A5: Research indicates that while (R)-(-)-2-Phenylpropionic acid itself does not exhibit stereoselective inhibition of monocarboxylate transporters, the presence of specific structural features like 2-hydroxy or 2-methoxy groups in related compounds can lead to stereoselective transport across intestinal epithelial cells. [] This suggests that the substitution pattern on the phenyl ring can significantly influence the interaction with biological targets.

Q6: Does (R)-(-)-2-Phenylpropionic acid play a role in disrupting biological pathways?

A6: While there's limited information on (R)-(-)-2-Phenylpropionic acid specifically disrupting biological pathways, research on related compounds like Phenylacetic acid provides some insights. For instance, Indole-3-Acetic Acid produced by Burkholderia heleia acts as a Phenylacetic Acid antagonist, disrupting Tropolone biosynthesis in Burkholderia plantarii. [] This example underscores the potential for structurally similar compounds to interfere with specific metabolic pathways.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(5-{4-[Dimethyl(prop-2-enyl)ammonio]phenyl}-3-oxopentyl)-N,N-dimethyl-N-prop-2-enylbenzenaminium](/img/structure/B1206144.png)

![11-[4-(Dimethylamino)phenyl]-17-hydroxy-13-methyl-17-prop-1-ynyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1206145.png)

![4'-Hydroxy-1',3,4'-trimethyl-5-(2-methylprop-1-enyl)-6'-oxospiro[oxolane-2,12'-tricyclo[9.3.0.03,7]tetradec-8-ene]-8'-carbaldehyde](/img/structure/B1206146.png)

![7,9-Dimethylbenz[c]acridine](/img/structure/B1206154.png)

![2-[[1-(2-Amino-1,4,5,6-tetrahydropyrimidin-6-yl)-2-[[4-methyl-1-oxo-1-[(1-oxo-3-phenylpropan-2-yl)amino]pentan-2-yl]amino]-2-oxoethyl]carbamoylamino]-3-phenylpropanoic acid](/img/structure/B1206166.png)